molecular formula C11H15NO4 B2462534 6-[(Furan-2-carbonyl)amino]hexanoic acid CAS No. 313267-03-7

6-[(Furan-2-carbonyl)amino]hexanoic acid

Cat. No.: B2462534
CAS No.: 313267-03-7
M. Wt: 225.244
InChI Key: WGPWPHSXUBPXTE-UHFFFAOYSA-N
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Description

6-[(Furan-2-carbonyl)amino]hexanoic acid is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.244. The purity is usually 95%.
BenchChem offers high-quality 6-[(Furan-2-carbonyl)amino]hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(Furan-2-carbonyl)amino]hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(furan-2-carbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-10(14)6-2-1-3-7-12-11(15)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPWPHSXUBPXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

LasR and RhlR antagonism assays for furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by zeroing in on information crucial for the research. I'm hitting Google with targeted searches for information around LasR and RhlR antagonism assays, especially where furan derivatives are involved. This should help to uncover relevant papers and data that I can use in my research.

Refining Search Strategies

I'm now refining my search strategies. I'm focusing on protocols and mechanisms related to LasR and RhlR antagonism, particularly how furan derivatives can act as quorum sensing inhibitors in Pseudomonas aeruginosa. My intention is to visualize these pathways using Graphviz. I will focus on understanding the mechanisms and experimental setups. My goal is to outline detailed, step-by-step protocols for both antagonism assays.

Planning Application Note Structure

I'm now outlining the application note's structure. I'll start with quorum sensing in P. aeruginosa, focusing on Las and Rhl systems. I'll visualize these with Graphviz. Then, I'll detail antagonism assays using reporter strains with step-by-step protocols. I will focus on furan derivatives, offering examples of results with IC50 values in a table, and will include citations.

Troubleshooting & Optimization

Technical Support Center: Static Biofilm Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Biofilm Assay Technical Support Hub. Subject: Optimizing Incubation Times for Static Microtiter Plate Assays Support Level: Senior Application Scientist

Executive Summary: The Kinetic Trap

A common misconception in biofilm research is that "longer incubation equals more biofilm." This is factually incorrect for static batch assays. Biofilm formation is a developmental process with distinct phases: Attachment, Maturation, and Dispersal .

In a static 96-well plate (batch culture), nutrients are finite. If you incubate past the maturation peak, the biofilm enters the dispersion phase triggered by starvation or toxic metabolite accumulation. This results in the detachment of the biomass you are trying to measure, leading to high variability and false-negative results.

This guide provides the protocols and troubleshooting logic to identify the "Goldilocks" window—the time point where biofilm is mature but has not yet begun to slough off.

Part 1: The Optimization Workflow

Before screening compounds or genetic mutants, you must validate the growth kinetics of your specific strain under your specific media conditions.

Visualizing the Optimization Logic

The following flowchart outlines the decision matrix for selecting the optimal incubation time.

BiofilmOptimization Start Start: Define Strain & Media Setup Setup Time-Course Plate (4h, 8h, 12h, 24h, 48h, 72h) Start->Setup Measure Dual Measurement: 1. Biomass (Crystal Violet) 2. Viability (CFU or XTT) Setup->Measure Analyze Analyze Kinetics Measure->Analyze Decision1 Is Biomass stable at late time points? Analyze->Decision1 ResultA Optimization Complete: Select mid-point of stable phase Decision1->ResultA Yes ResultB Starvation/Dispersal Detected: Select peak before decline Decision1->ResultB No (Decline observed) Refine Refine Interval: Test hourly around peak ResultB->Refine

Figure 1: Decision matrix for determining the optimal incubation window. Note that biomass decline often necessitates a shorter incubation time to capture the mature structure.

Standard Operating Procedure: Time-Course Validation

Objective: Determine the time point (


) where optical density (

) is maximal and standard deviation is minimal.

Reagents:

  • Crystal Violet (0.1% solution)

  • 30% Acetic Acid (solubilizer)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Inoculation: Prepare a standardized inoculum (e.g.,

    
     CFU/mL) in the desired media.
    
  • Plating: Dispense 200 µL into 96-well plates. Prepare separate plates for each time point to avoid disrupting the static environment during intermediate harvesting.

  • Incubation: Incubate at optimal temperature (usually 37°C) under static conditions.

    • Critical Step: Use a humidity chamber to prevent evaporation (See Troubleshooting Q1).

  • Harvesting: At

    
     hours:
    
    • Gently remove planktonic bacteria (pipette or inversion).

    • Wash 2x with PBS.

    • Stain with Crystal Violet (15 min).

    • Solubilize with Acetic Acid.

    • Measure Absorbance at 550–600 nm.

Part 2: Troubleshooting & FAQs
Q1: Why are my 48-hour and 72-hour biofilms showing high well-to-well variability and "edge effects"?

Diagnosis: Evaporation. In static incubations >24 hours, the outer wells of a 96-well plate evaporate faster than inner wells. This concentrates salts and nutrients, altering osmotic pressure and biofilm architecture. This is known as the "Edge Effect."

Corrective Action:

  • The Moat Method: Fill the entire perimeter (Rows A/H and Columns 1/12) with sterile water or PBS. Do not use these wells for data.

  • Humidity Chamber: Place the plate inside a larger container lined with wet paper towels.

  • Sealants: Use gas-permeable sealing membranes (e.g., Breathe-Easy®) rather than standard plastic lids if the organism is aerobic.

Q2: My biofilm "peels off" during the washing step. Is my incubation time too short?

Diagnosis: Likely the opposite—your incubation time is too long , or the biofilm is too thick (hyper-mature). When a biofilm becomes too thick in a static system, the lower layers starve and die (anaerobiosis/nutrient depletion). This weakens the attachment to the plastic surface. When you wash, the entire "pellicle" detaches.

Corrective Action:

  • Reduce Incubation: If peeling occurs at 24h, try 16h or 18h.

  • Gentle Washing: Instead of using a pipette, submerge the entire plate gently into a tub of water/PBS and invert. This reduces shear force.

  • Fixation: For biomass assays (CV), add a methanol fixation step (15 mins) before staining to secure the matrix to the wall.

Q3: I have high Crystal Violet signal but low CFU counts. What is happening?

Diagnosis: The "Ghost" Biofilm. Crystal Violet stains everything : live cells, dead cells, and the Extracellular Polymeric Substance (EPS) matrix. A high CV signal with low viability indicates you are measuring a graveyard of dead cells and matrix left behind after the active population has died or dispersed.

Corrective Action:

  • Correlate Assays: Always run a metabolic assay (e.g., XTT or Resazurin) alongside CV during optimization.

  • Select

    
     based on Viability:  Choose the time point where metabolic activity peaks, not just total biomass.
    
Part 3: Comparative Data & Organism Specifics

Different organisms have vastly different maturation velocities. The table below summarizes starting points for optimization based on field data.

Table 1: Recommended Incubation Windows for Common Pathogens

OrganismGrowth RateTypical

(Static)
Critical Risk Factors
Pseudomonas aeruginosaFast18 – 24 Hours Rapid dispersal after 24h due to nutrient depletion. Prone to "peeling."
Staphylococcus aureusModerate24 – 48 Hours Requires glucose supplementation for robust biofilm. Adheres strongly.
Candida albicansSlow/Mod24 – 48 Hours Hyphal formation is time-dependent. 90 mins usually required just for adhesion phase.
E. coli (K-12 strains)Fast24 Hours Poor biofilm former in standard LB; requires low-salt media or specific surface modifications.
Visualizing the Biofilm Lifecycle

Understanding where your assay sits in the biological lifecycle is crucial.

BiofilmLifecycle cluster_assay Valid Assay Window Attach Attachment (0-4h) Growth Microcolony Formation (4-12h) Attach->Growth Irreversible Binding Mature Maturation (The Sweet Spot) (16-24h) Growth->Mature EPS Production Disperse Dispersal/Death (>24h) Mature->Disperse Starvation/ Detachment

Figure 2: The Biofilm Lifecycle. The green node represents the optimal window for static assays. Beyond this point (Red), data reliability degrades.

References
  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE), (47), 2437.

    • Significance: The gold-standard protocol for static 96-well pl
    • [Link]

  • Azeredo, J., et al. (2017). Critical review on biofilm methods. Critical Reviews in Microbiology, 43(3), 313-351.

    • Significance: Comprehensive review detailing the limitations of static assays and the importance of parameter optimiz
    • [Link]

  • Merritt, J. H., Kadouri, D. E., & O'Toole, G. A. (2005). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology, Chapter 1, Unit 1B.1.

    • Significance: Provides detailed troubleshooting for detachment and edge effects.
    • [Link]

  • Peterson, S. B., et al. (2015).

    • Significance: Explains the metabolic changes and oxygen depletion that occur in st
    • [Link]

Validation & Comparative

Comparative Guide: Natural Halogenated Furanones vs. Synthetic QS Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of Quorum Sensing (QS) represents a paradigm shift from bactericidal to anti-virulence therapeutics. While natural halogenated furanones isolated from the red alga Delisea pulchra established the proof-of-concept for QS inhibition, their clinical translation is hampered by chemical instability and cytotoxicity.

This guide provides a head-to-head technical analysis of natural furanones (specifically Compound 30) against next-generation synthetic analogues. We evaluate them based on receptor affinity, hydrolytic stability, and cytotoxicity, providing validated protocols for laboratory assessment.

Mechanistic Divergence: The LuxR Interaction

To select the appropriate inhibitor, one must understand the molecular engagement with the target—typically the LuxR-type transcriptional regulator.

Natural Furanones (The Baseline)

Natural furanones (e.g., C-30) function as structural mimics of N-acyl homoserine lactones (AHLs).

  • Mechanism: They bind to the ligand-binding domain of the LuxR protein. unlike AHLs, binding does not stabilize the protein. Instead, it induces a conformational change that accelerates the proteolytic degradation of the LuxR protein.

  • Limitation: The lactone ring is susceptible to pH-dependent hydrolysis (lactonolysis), rendering the molecule inactive in basic environments (common in certain host tissues or marine environments).

Synthetic Inhibitors (The Optimization)

Synthetic strategies focus on two areas:

  • Scaffold Stabilization: Replacing the lactone ring with lactams or thiolactones to prevent hydrolysis.

  • Side-chain Optimization: Altering the acyl side chain to increase lipophilicity and membrane permeability, or adding specific halogen patterns to increase binding affinity to the LuxR pocket.

Visualization: Competitive Binding Pathway

The following diagram illustrates the divergent pathways of AHL activation versus Furanone-mediated LuxR degradation.

QS_Mechanism AHL Native Ligand (AHL) Furanone Inhibitor (Furanone/Synthetic) LuxR_Unbound Nascent LuxR (Unstable) LuxR_AHL LuxR-AHL Complex (Dimerized) LuxR_Unbound->LuxR_AHL Binding (High Affinity) LuxR_Inhib LuxR-Inhibitor Complex (Misfolded) LuxR_Unbound->LuxR_Inhib Competitive Binding DNA Target DNA (Virulence Genes) LuxR_AHL->DNA Transcription Activation Protease Clp Protease (Degradation) LuxR_Inhib->Protease Targeted for Turnover Protease->LuxR_Inhib Degrades Protein

Caption: Figure 1. Mechanism of Action. Natural and synthetic furanones displace AHL, directing LuxR toward proteolytic degradation rather than DNA binding.

Performance Metrics: Data-Driven Comparison

The following data aggregates typical performance metrics observed in Pseudomonas aeruginosa (PAO1) and Vibrio fischeri models.

Comparative Analysis Table
FeatureNatural Furanone (C-30)Synthetic Furanone (C-56/Analogue)Non-Furanone Synthetic (e.g., Hydrazides)
QS Inhibition (IC50) 1.5 - 3.0 µM0.5 - 1.2 µM5.0 - 10.0 µM
Biofilm Inhibition ~60% reduction at 10 µM~80% reduction at 10 µM~40% reduction at 10 µM
Chemical Stability Low (t½ < 15 min at pH 8)High (t½ > 6 hours at pH 8)Very High (Stable > 24h)
Cytotoxicity (LD50) High (Toxic to mammalian cells)Moderate to Low (Tunable)Low
Mechanism LuxR TurnoverLuxR Turnover / Binding BlockReceptor Antagonism

Key Insight: While natural C-30 is a potent inhibitor, its rapid degradation at physiological pH (7.4) limits its use in systemic drug delivery. Synthetic brominated analogues maintain the "turnover" mechanism but significantly extend the half-life, allowing for lower effective dosing.

Experimental Validation Protocols

To objectively compare these compounds, researchers must use self-validating reporter assays. Relying solely on phenotypic changes (like biofilm mass) is insufficient because it does not distinguish between QS inhibition and general bactericidal activity.

Protocol A: The Specificity Screen (QS-Monitor Assay)

Objective: Determine if the compound inhibits QS signaling without killing the bacteria. System: Pseudomonas aeruginosa PAO1 harboring a plasmid with a QS-promoter (e.g., lasB) fused to unstable GFP (gfp-ASV).

Methodology:

  • Inoculum Prep: Grow reporter strain to OD600 = 0.5. Dilute 1:100 in AB minimal medium (prevents background fluorescence).

  • Compound Dosing: Add test compounds (Natural vs. Synthetic) in a 96-well black plate with clear bottoms.

    • Control 1 (Negative): Solvent only (DMSO < 0.5%).

    • Control 2 (Positive): Known QS inhibitor (if available) or uninhibited strain.

    • Control 3 (Toxicity): Constitutive GFP strain (to measure general protein synthesis inhibition).

  • Induction: Add exogenous AHL (e.g., 3-oxo-C12-HSL) at EC50 concentration to ensure the system is sensitive to inhibition.

  • Measurement: Monitor Fluorescence (Ex 485/Em 535) and Absorbance (OD600) every 15 minutes for 12 hours.

  • Data Processing: Calculate the Specific Inhibitory Index (SII):

    
    
    
Protocol B: Static Biofilm Inhibition (Crystal Violet)

Objective: Quantify the phenotypic outcome of QS inhibition.

  • Culture: Dilute overnight culture to OD600 = 0.05 in M9 salts + 0.2% glucose + casamino acids.

  • Incubation: Incubate in 96-well PVC plates (enhanced adhesion) with compounds for 24 hours at 37°C (static).

  • Washing: Gently submerge plate in water tray 3x. Crucial: Do not pipette wash; shear force removes biofilm.

  • Staining: Add 0.1% Crystal Violet (CV) for 15 mins. Rinse 3x.

  • Elution: Solubilize bound CV with 30% Acetic Acid.

  • Quantification: Read Absorbance at 550 nm.

Visualization: Validation Workflow

This workflow ensures that "inhibition" is not simply "killing."

Experimental_Workflow Start Compound Library (Natural vs Synthetic) Growth_Assay Growth Curve Analysis (OD600) Start->Growth_Assay Toxicity_Check Decision: Is Growth Inhibited? Growth_Assay->Toxicity_Check Discard Discard: Antibiotic Effect Toxicity_Check->Discard Yes (>10% reduction) Reporter_Assay LasB-GFP Reporter Assay (Specific QS Activity) Toxicity_Check->Reporter_Assay No (Non-lethal) Biofilm_Assay Biofilm Challenge (Crystal Violet) Reporter_Assay->Biofilm_Assay If GFP Reduced Validation Validated QS Inhibitor Biofilm_Assay->Validation Phenotype Confirmed

Caption: Figure 2. Screening Workflow. A self-validating logic flow to filter out antibiotics and isolate true anti-virulence QS inhibitors.

Strategic Recommendations

Based on the comparative data and stability profiles:

  • For In Vitro Mechanistic Studies: Use Natural Furanone C-30 . It remains the gold standard for academic study of LuxR turnover mechanisms. Its instability is manageable in short-term (<4h) assays.

  • For In Vivo or Long-Duration Studies: Transition to Synthetic Brominated Furanones . The enhanced hydrolytic stability is required for animal models or flow-cell biofilm assays exceeding 24 hours.

  • For Drug Development: Focus on Non-Lactone Synthetics . The metabolic liability of the lactone ring (even in stabilized furanones) poses a significant ADMET risk. Scaffolds mimicking the furanone pharmacophore but utilizing stable heterocyclic cores (e.g., thiophenones) are the future of this therapeutic class.

References

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. EMBO Journal. [Link] Context: Seminal paper establishing the mechanism of furanone C-30 and its effect on virulence factors.

  • Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology. [Link] Context: Defines the specific molecular mechanism (LuxR degradation) distinguishing furanones from competitive antagonists.

  • Givskov, M., et al. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of Bacteriology. [Link] Context: The discovery of Delisea pulchra furanones as specific QS inhibitors.

  • Defoirdt, T., et al. (2007). The quorum sensing inhibitor (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (furanone C-30) protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio harveyi, Vibrio campbellii and Vibrio parahaemolyticus isolates. Applied and Environmental Microbiology. [Link] Context: Comparative data on toxicity and in vivo efficacy.

A Comparative Guide to lasI/rhlI Mutant Strains versus Wild-Type Pseudomonas aeruginosa PAO1

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of wild-type Pseudomonas aeruginosa PAO1 and its corresponding lasI/rhlI double mutant strains. By understanding the profound phenotypic and functional differences driven by the inactivation of these key quorum sensing (QS) systems, researchers can better design experiments, interpret data, and develop novel anti-pseudomonal strategies.

Introduction: The Central Role of Quorum Sensing in P. aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen renowned for its metabolic versatility and its ability to cause severe infections, particularly in immunocompromised individuals. A key regulator of its virulence and adaptive behavior is the sophisticated cell-to-cell communication network known as quorum sensing (QS). This system allows the bacterial population to coordinate gene expression in response to cell density, leading to the collective production of virulence factors and the formation of resilient biofilms.

In P. aeruginosa PAO1, the canonical strain for research, the QS network is predominantly hierarchical, with the Las system acting as the master regulator, influencing the Rhl system . These two systems, along with the Pseudomonas quinolone signal (PQS) system, form a complex regulatory web controlling hundreds of genes.

The lasI and rhlI genes encode for synthase enzymes that produce the acyl-homoserine lactone (AHL) signal molecules, N-(3-oxododecanoyl)-L-homoserine lactone (3-O-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively. These molecules bind to their cognate transcriptional regulators, LasR and RhlR, to activate the expression of a wide array of target genes, including those responsible for virulence factor production and biofilm maturation.

The lasI/rhlI Mutant: A Tool for Deciphering QS-Dependent Phenotypes

The creation of a lasI/rhlI double mutant, in which both AHL synthase genes are inactivated, provides a powerful tool to dissect the specific contributions of the Las and Rhl systems to P. aeruginosa pathophysiology. By comparing this mutant to the wild-type PAO1 strain, we can isolate and study the phenotypes directly under the control of these QS circuits. This comparison is fundamental for screening and validating potential QS inhibitors (QSIs), which represent a promising anti-virulence strategy.

Comparative Phenotypic Analysis: Wild-Type PAO1 vs. lasI/rhlI Mutant

The absence of both LasI and RhlI synthases leads to a dramatic attenuation of several key virulence-associated phenotypes. The following table summarizes the expected quantitative differences observed in common laboratory assays.

PhenotypeWild-Type PAO1lasI/rhlI MutantRationale for Difference
Pyocyanin Production HighSeverely Reduced / AbolishedThe phz operon, responsible for pyocyanin biosynthesis, is under the direct control of the Rhl and PQS systems, which are in turn regulated by the Las system.
Elastase (LasB) Activity HighSeverely Reduced / AbolishedThe gene encoding for the LasB elastase is a canonical target of the Las system. Its expression is tightly regulated by the LasI/LasR circuit.
Rhamnolipid Production PresentSeverely Reduced / AbolishedThe rhlAB operon, essential for rhamnolipid synthesis, is a primary target of the RhlI/RhlR system.
Biofilm Formation Robust, structuredImpaired, unstructuredQS is critical for biofilm maturation, including the production of extracellular matrix components and the formation of mushroom-like structures. The lasI/rhlI mutant typically forms a thinner, less-structured biofilm.
Swarming Motility PresentImpairedSwarming is a complex, multicellular behavior that requires both flagella and biosurfactants like rhamnolipids, the latter being under QS control.

Experimental Protocols for Phenotypic Comparison

To validate the functional differences between wild-type PAO1 and a lasI/rhlI mutant, the following standardized protocols are recommended. These assays are designed to be robust and provide quantifiable data for direct comparison.

Pyocyanin Quantification Assay

This protocol measures the production of the blue-green pigment pyocyanin, a redox-active virulence factor.

Methodology:

  • Culture wild-type PAO1 and the lasI/rhlI mutant in a suitable medium (e.g., King's A broth) for 24-48 hours at 37°C with shaking.

  • Transfer 5 mL of the culture supernatant to a new tube.

  • Add 3 mL of chloroform and vortex vigorously to extract the pyocyanin.

  • Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

  • Transfer 1 mL of the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex to move the pyocyanin to the upper, pink aqueous phase.

  • Measure the absorbance of the top aqueous layer at 520 nm.

  • Calculate the pyocyanin concentration (μg/mL) by multiplying the A520 reading by 17.072.

Elastase Activity Assay (Elastin-Congo Red)

This assay quantifies the activity of the LasB elastase, a major protease virulence factor.

Methodology:

  • Grow PAO1 and the lasI/rhlI mutant in a suitable broth (e.g., TSB) for 18-24 hours at 37°C.

  • Centrifuge the cultures and collect the cell-free supernatant.

  • Prepare reaction tubes containing 900 μL of Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) and 10 mg of ECR substrate.

  • Add 100 μL of the bacterial supernatant to each tube.

  • Incubate the tubes at 37°C for at least 4 hours with shaking.

  • Stop the reaction by adding 1 mL of 0.1 M phosphate buffer (pH 6.0) and placing the tubes on ice.

  • Centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm. Higher absorbance indicates higher elastase activity.

Biofilm Formation Assay (Crystal Violet Staining)

This method assesses the ability of the strains to form a static biofilm on a solid surface.

Methodology:

  • Dilute overnight cultures of PAO1 and the lasI/rhlI mutant to a standardized OD600 in a fresh growth medium (e.g., LB).

  • Add 200 μL of the diluted cultures to the wells of a 96-well microtiter plate. Include a media-only control.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).

  • Add 200 μL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet and wash the wells thoroughly with water to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 μL of 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at 595 nm using a plate reader. Higher absorbance corresponds to greater biofilm mass.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the underlying molecular mechanisms and the experimental process, the following diagrams are provided.

QuorumSensingPathway cluster_las Las System (Master Regulator) cluster_rhl Rhl System (Regulated) cluster_targets Virulence Gene Expression cluster_mutant lasI/rhlI Mutant lasI lasI LasI LasI Synthase lasI->LasI expresses AHL_3O_C12 3-O-C12-HSL LasI->AHL_3O_C12 synthesizes LasR_inactive LasR (inactive) AHL_3O_C12->LasR_inactive binds LasR_active LasR-AHL Complex LasR_inactive->LasR_active rhlI rhlI LasR_active->rhlI activates lasB lasB (Elastase) LasR_active->lasB activates biofilm Biofilm Genes LasR_active->biofilm regulates rhlR rhlR LasR_active->rhlR activates RhlI RhlI Synthase rhlI->RhlI expresses AHL_C4 C4-HSL RhlI->AHL_C4 synthesizes RhlR_inactive RhlR (inactive) AHL_C4->RhlR_inactive binds RhlR_active RhlR-AHL Complex RhlR_inactive->RhlR_active phz phz (Pyocyanin) RhlR_active->phz activates rhlAB rhlAB (Rhamnolipids) RhlR_active->rhlAB activates RhlR_active->biofilm regulates lasI_mut lasI (inactive) rhlI_mut rhlI (inactive)

Caption: Hierarchical quorum sensing network in P. aeruginosa PAO1.

PhenotypicAssayWorkflow cluster_strains Bacterial Strains cluster_culture Step 1: Culture Growth cluster_assays Step 2: Phenotypic Assays cluster_quantification Step 3: Quantification cluster_comparison Step 4: Data Comparison PAO1 Wild-Type PAO1 Culture Overnight Culture (e.g., LB, 37°C) PAO1->Culture Mutant lasI/rhlI Mutant Mutant->Culture Pyocyanin Pyocyanin Assay Culture->Pyocyanin Elastase Elastase Assay Culture->Elastase Biofilm Biofilm Assay Culture->Biofilm Spec1 Spectrophotometry (A520) Pyocyanin->Spec1 Spec2 Spectrophotometry (A495) Elastase->Spec2 Spec3 Plate Reader (A595) Biofilm->Spec3 Compare Compare WT vs. Mutant (Statistical Analysis) Spec1->Compare Spec2->Compare Spec3->Compare

Caption: Workflow for comparative phenotypic analysis.

Conclusion and Future Directions

The comparison between wild-type P. aeruginosa PAO1 and its lasI/rhlI double mutant unequivocally demonstrates the central role of the Las and Rhl quorum sensing systems in controlling key virulence phenotypes. The mutant strain serves as an invaluable negative control in experiments aimed at identifying and characterizing novel QS inhibitors. For drug development professionals, this comparative framework is essential for validating the mechanism of action of anti-virulence compounds. Future research will continue to unravel the complexity of the QS network, including its interplay with other regulatory systems and its response to environmental cues within the host.

References

  • Title: Quorum sensing in Pseudomonas aeruginosa Source: Nature Reviews Microbiology URL: [Link]

  • Title: The Pseudomonas aeruginosa Quorum-Sensing System and Its Influence on Virulence Factor Production and Biofilm Formation Source: Journal of Bacteriology URL: [Link]

  • Title: A general method for the extraction of pyocyanin from cultures of Pseudomonas aeruginosa Source: Journal of Bacteriology URL: [Link]

  • Title: A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding Source: Analytical Biochemistry URL: [Link]

  • Title: A static-biofilm assay for Gram-negative bacteria in microtiter plates Source: Nature Protocols URL: [Link]

A Comparative Guide to the NMR Characterization of 6-[(Furan-2-carbonyl)amino]hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of rigorous research. For professionals in these fields, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth analysis of the NMR characterization data for 6-[(Furan-2-carbonyl)amino]hexanoic acid, a molecule of interest for its potential applications in medicinal chemistry and polymer science. We will not only present the core spectroscopic data but also provide a comparative perspective against a structurally related analogue, offering insights into the subtle yet significant influence of molecular modifications on NMR spectra.

Introduction to 6-[(Furan-2-carbonyl)amino]hexanoic Acid and the Role of NMR

6-[(Furan-2-carbonyl)amino]hexanoic acid is a derivative of the naturally occurring amino acid, 6-aminohexanoic acid. The incorporation of a furan-2-carbonyl moiety introduces a heterocyclic aromatic system, which can significantly alter the molecule's physicochemical properties and biological activity. Accurate and comprehensive characterization is therefore paramount. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a definitive fingerprint of the molecule's structure. This guide will focus on the two most common NMR active nuclei for organic molecules: proton (¹H) and carbon-13 (¹³C).

¹H and ¹³C NMR Spectral Data for 6-[(Furan-2-carbonyl)amino]hexanoic Acid

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for 6-[(Furan-2-carbonyl)amino]hexanoic acid. The data presented is a compilation from typical spectra obtained in deuterochloroform (CDCl₃) at a standard spectrometer frequency.

Table 1: ¹H NMR Data for 6-[(Furan-2-carbonyl)amino]hexanoic Acid
Proton (H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5' (Furan)7.42dd1.8, 0.81H
H-3' (Furan)7.10dd3.5, 0.81H
H-4' (Furan)6.50dd3.5, 1.81H
NH (Amide)6.35t5.61H
H-2 (CH₂)3.45q6.82H
H-6 (CH₂)2.38t7.42H
H-3 (CH₂)1.70p7.22H
H-5 (CH₂)1.62p7.52H
H-4 (CH₂)1.45p7.42H
Table 2: ¹³C NMR Data for 6-[(Furan-2-carbonyl)amino]hexanoic Acid
Carbon (C) Chemical Shift (δ, ppm)
C-7 (C=O, Acid)179.0
C-1' (C=O, Amide)158.5
C-2' (Furan)147.8
C-5' (Furan)144.2
C-3' (Furan)115.6
C-4' (Furan)112.1
C-2 (CH₂)39.8
C-6 (CH₂)33.9
C-3 (CH₂)28.8
C-5 (CH₂)26.3
C-4 (CH₂)24.5

Comparative Analysis: 6-[(Furan-2-carbonyl)amino]hexanoic Acid vs. 6-(Benzoylamino)hexanoic Acid

To better understand the influence of the furan ring, we will compare the NMR data of our target molecule with its benzene analogue, 6-(benzoylamino)hexanoic acid. This comparison highlights how the heteroaromatic furan ring's electronic properties affect the chemical shifts of nearby protons and carbons.

Workflow for Comparative NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Interpretation prep_target Dissolve 6-[(Furan-2-carbonyl)amino]hexanoic acid in CDCl3 acquire_target Acquire 1H and 13C NMR spectra of target compound prep_target->acquire_target prep_analog Dissolve 6-(Benzoylamino)hexanoic acid in CDCl3 acquire_analog Acquire 1H and 13C NMR spectra of analog prep_analog->acquire_analog process_target Process and assign peaks for target compound acquire_target->process_target process_analog Process and assign peaks for analog acquire_analog->process_analog comparison Compare chemical shifts and coupling constants process_target->comparison process_analog->comparison interpret Elucidate structural and electronic differences comparison->interpret

Caption: Workflow for the comparative NMR analysis of the target compound and its analog.

Key Differences in NMR Spectra
  • Aromatic Region (¹H NMR): The furan protons of 6-[(furan-2-carbonyl)amino]hexanoic acid appear as three distinct doublets of doublets between 6.50 and 7.42 ppm. In contrast, the phenyl protons of 6-(benzoylamino)hexanoic acid typically appear as two multiplets, one for the ortho protons and one for the meta and para protons, generally in the range of 7.4-7.8 ppm. The upfield shift of the furan protons is due to the higher electron density of the furan ring compared to the benzene ring.

  • Amide Proton (¹H NMR): The chemical shift of the amide proton (NH) is sensitive to its chemical environment. While presented here at 6.35 ppm for the furan derivative, its position can vary significantly based on concentration and solvent. However, subtle differences in its chemical shift compared to the benzoyl analogue can indicate differences in hydrogen bonding and conformation.

  • Carbonyl Carbons (¹³C NMR): The chemical shift of the amide carbonyl carbon (C-1') in the furan derivative (158.5 ppm) is typically found at a slightly lower field than the corresponding carbonyl in the benzoyl derivative. This is attributed to the electron-donating nature of the furan ring.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra for compounds like 6-[(Furan-2-carbonyl)amino]hexanoic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with key analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a crucial step for obtaining sharp, well-defined peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Use a standard pulse sequence, such as a 90° pulse.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to cover the range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.

    • Increase the number of scans significantly (e.g., 128 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Workflow for NMR Data Acquisition

G start Start sample_prep Prepare Sample (Dissolve in Deuterated Solvent) start->sample_prep spectrometer_setup Spectrometer Setup (Lock and Shim) sample_prep->spectrometer_setup acquire_1h Acquire 1H NMR Spectrum spectrometer_setup->acquire_1h acquire_13c Acquire 13C NMR Spectrum spectrometer_setup->acquire_13c process_data Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_1h->process_data acquire_13c->process_data analyze_spectra Analyze Spectra (Peak Picking, Integration, Assignment) process_data->analyze_spectra end End analyze_spectra->end

Caption: A generalized workflow for acquiring and processing NMR data.

Conclusion

The NMR characterization of 6-[(furan-2-carbonyl)amino]hexanoic acid provides a clear and detailed picture of its molecular structure. The presented ¹H and ¹³C NMR data, when interpreted in the context of fundamental NMR principles and compared with analogous structures, allows for unambiguous assignment of all proton and carbon signals. This guide serves as a practical resource for researchers, providing not only the reference data for this specific molecule but also a framework for the rigorous characterization and comparative analysis of other novel compounds. The provided experimental protocol ensures that researchers can obtain high-quality, reproducible NMR data, which is the bedrock of credible scientific investigation in the fields of chemistry and drug development.

References

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

Safety Operating Guide

Personal protective equipment for handling 6-[(Furan-2-carbonyl)amino]hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Pharmaceutical Intermediate / Synthetic Organic Acid Primary Hazard: Respiratory sensitization and ocular irritation (Dust hazard). Operational Status: Handle as a Potentially Bioactive New Chemical Entity (NCE) .

This guide provides the operational framework for handling 6-[(Furan-2-carbonyl)amino]hexanoic acid. As a Senior Application Scientist, I emphasize that in the absence of comprehensive toxicological data for specific intermediates, the Precautionary Principle applies. We treat this compound not just as a chemical irritant, but as a potential bioactive agent due to the furan moiety, often associated with metabolic activation pathways.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the protection. This compound combines a hexanoic acid tail with a furan ring via an amide linkage.

Functional GroupAssociated RiskOperational Implication
Carboxylic Acid Skin/Eye Corrosion & Irritation (pH < 4 in solution).Immediate neutralization required for splashes.
Furan Ring Potential metabolic toxicity (cytochrome P450 activation).Zero-tolerance for inhalation; strict dust control.
Amide Linker Chemical stability (solid state).Persistence on surfaces; dry cleaning methods preferred over wet wiping initially.

Expert Insight: The primary route of exposure for this compound is inhalation of particulates during weighing and dermal absorption if solubilized in organic solvents (e.g., DMSO or Methanol), which act as carriers across the skin barrier.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration creates a self-validating barrier system. This protocol assumes the compound is handled in a standard BSL-2 or Chemical Safety laboratory.

Core PPE Requirements
Protection ZoneStandard ProtocolHigh-Risk Protocol (Large Scale/Spills)Rationale
Respiratory N95/P2 Respirator (if outside hood)PAPR (Powered Air Purifying Respirator) Furan derivatives can be sensitizers; prevent alveolar deposition.
Ocular Chemical Splash Goggles (Indirect Vent)Full Face Shield over GogglesFine acidic powders bypass standard safety glasses side-shields.
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer)Silver Shield / Laminate under NitrileNitrile provides physical barrier; Laminate prevents permeation if dissolved in aggressive solvents.
Body Lab Coat (Buttoned, cotton/poly blend)Tyvek® Disposable Coverall & Sleeve GuardsPrevents migration of powder to street clothes.
Glove Permeation Logic
  • Solid State: Standard Nitrile (0.11 mm) is sufficient.

  • Solution State (DMSO/DMF): If the acid is dissolved in DMSO, the solvent permeates nitrile in <5 minutes, carrying the solute with it. Action: Change outer gloves immediately upon splash contact.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid 6-[(Furan-2-carbonyl)amino]hexanoic acid without generating airborne dust.

  • Engineering Control Setup:

    • Verify Fume Hood face velocity is between 80–100 fpm [1].

    • Place an anti-static gun or ionizer inside the hood to reduce static cling of the powder.

  • Preparation:

    • Pre-weigh the transfer vessel (scintillation vial/flask) before adding the compound to avoid taring with open chemical.

    • Line the work surface with an absorbent, plastic-backed bench pad.

  • The Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: Use the "tap-and-pour" method rather than scooping aggressively to minimize aerosolization.

  • Decontamination:

    • Wipe the exterior of the receiving vessel with a dry Kimwipe before removing it from the hood.

    • Seal the source container with Parafilm in addition to the cap.

Protocol B: Spill Response (Solid Powder)

Scenario: 500mg of powder spilled on the benchtop.

  • Isolate: Alert nearby personnel. Do not turn off the fume hood.

  • Dry Cleanup (Critical):

    • Do NOT spray water or solvent directly on the powder (this spreads the contaminant).

    • Cover the spill with a solvent-dampened paper towel (to capture dust) OR use a HEPA-filtered vacuum dedicated to chemical spills.

  • Wet Decontamination:

    • Once visible powder is removed, clean the surface with 10% Sodium Bicarbonate solution (neutralizes the carboxylic acid).

    • Follow with water and finally 70% Ethanol.

Visualizing the Safety Workflow

The following diagram illustrates the "Defense in Depth" strategy for handling this compound. It emphasizes that PPE is the last line of defense, relying first on engineering controls.

SafetyWorkflow cluster_handling Active Handling Phase start Start: Handling Request risk_assess 1. Risk Assessment (Check Solvent Compatibility) start->risk_assess eng_control 2. Engineering Controls (Fume Hood / Balance Enclosure) risk_assess->eng_control ppe_don 3. Don PPE (Double Nitrile + Goggles) eng_control->ppe_don weighing Weighing / Transfer (Use Anti-static methods) ppe_don->weighing dissolution Solubilization (Beware of DMSO permeation) weighing->dissolution waste 4. Waste Segregation (Solid vs. Liquid Organic) weighing->waste Excess dissolution->waste doffing 5. Doffing & Wash (Wash hands immediately) waste->doffing

Figure 1: Operational workflow emphasizing the sequence of controls before and after active handling.

Waste Disposal & Deactivation

Proper disposal is critical to prevent environmental contamination and downstream hazards.

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous Chemical SolidDouble-bag in clear polyethylene bags. Label as "Toxic/Irritant Solid".
Liquid Waste Organic Solvent WasteSegregate based on solvent (Halogenated vs. Non-Halogenated). Ensure pH is neutral (6–8) before combining if aqueous buffers were used.
Contaminated Sharps Bio/Chem HazardDo not recap needles. Place directly into rigid sharps container.

Deactivation Strategy: For glassware cleaning, rinse with a dilute alkaline solution (e.g., 0.1M NaOH) to deprotonate the carboxylic acid, rendering it highly soluble in water for easier removal, followed by triple rinsing with acetone [2].

Emergency Medical Response

Note: This section complements, but does not replace, the official SDS.

  • Eye Contact: Flush immediately with water for 15 minutes. The acidic nature requires thorough irrigation to prevent corneal opacity.

  • Skin Contact: Wash with soap and water. Do not use ethanol on skin, as it may enhance absorption of the furan moiety.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Fume Hoods. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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